Home > Products > Screening Compounds P17705 > 7-Nitro-3H-imidazo[4,5-b]pyridine
7-Nitro-3H-imidazo[4,5-b]pyridine -

7-Nitro-3H-imidazo[4,5-b]pyridine

Catalog Number: EVT-8075487
CAS Number:
Molecular Formula: C6H4N4O2
Molecular Weight: 164.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-nitro-3H-imidazo[4,5-b]pyridine can be achieved through several methods:

  1. Pd-Catalyzed Heteroannulation: This method involves the formation of the imidazo ring using palladium-catalyzed reactions. Starting materials such as 2-amino-3-nitropyridine can react with alkynes or other coupling partners to form the desired heterocyclic structure .
  2. Condensation Reactions: Another approach involves the condensation of 2,3-diaminopyridine with substituted aryl aldehydes under thermal conditions or in solvent-free environments. This method has shown good yields and allows for the introduction of various substituents on the imidazo ring .
  3. Oxidative Methods: Some synthetic routes utilize oxidizing agents to facilitate the formation of the imidazo structure from simpler precursors. These reactions often require careful control of reaction conditions to optimize yield and purity .

Technical Details

  • Reagents: Common reagents include palladium catalysts, various amines, and aldehydes.
  • Conditions: Reactions are typically conducted under controlled temperatures and may require specific solvents such as DMF or ethanol.
  • Yields: Reported yields vary depending on the method but can reach up to 90% in optimized conditions.
Molecular Structure Analysis

Structure and Data

The molecular formula of 7-nitro-3H-imidazo[4,5-b]pyridine is C_8H_6N_4O_2. The compound features:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms at non-adjacent positions.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Nitro Group: A nitro group (-NO_2) attached at the 7-position of the imidazole ring.

The structural configuration allows for various interactions with biological targets, particularly in kinase inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

7-Nitro-3H-imidazo[4,5-b]pyridine participates in several chemical reactions:

  1. Alkylation Reactions: The compound can undergo alkylation at different nitrogen positions (N1, N3, N4) depending on reaction conditions and substrates used. This versatility allows for the synthesis of diverse derivatives with potential biological activities .
  2. Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro enhances nucleophilicity at certain positions on the imidazo ring, facilitating substitution reactions that can modify its pharmacological profile.
  3. Cyclization Reactions: The compound can also participate in cyclization reactions leading to more complex heterocycles when reacted with appropriate electrophiles.
Mechanism of Action

Process and Data

The mechanism of action for 7-nitro-3H-imidazo[4,5-b]pyridine is primarily associated with its role as a kinase inhibitor. The binding process involves:

  1. Target Recognition: The compound binds to ATP-binding sites within kinases due to its structural similarity to ATP.
  2. Inhibition Mechanism: By occupying these sites, it prevents substrate phosphorylation, thereby modulating signaling pathways involved in cell proliferation and survival.
  3. Selectivity: Variations in substituents on the imidazo ring can influence selectivity towards different kinase isoforms, enhancing therapeutic efficacy while minimizing side effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Molecular Weight: Approximately 178.16 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • Solubility: Generally soluble in polar organic solvents like ethanol or dimethyl sulfoxide.

Chemical properties include:

Applications

Scientific Uses

7-Nitro-3H-imidazo[4,5-b]pyridine has several applications:

  1. Anticancer Research: Its role as a kinase inhibitor makes it a candidate for developing anticancer therapies targeting specific signaling pathways involved in tumor growth.
  2. Antimicrobial Studies: Some derivatives have shown promising antimicrobial activity against various bacterial strains, making them potential candidates for antibiotic development .
  3. Drug Development: Its unique structure allows for further derivatization to enhance selectivity and potency against specific biological targets.
Introduction to Imidazo[4,5-b]pyridine Scaffolds in Medicinal Chemistry

Structural and Functional Analogues to Purines and Biologically Active Heterocycles

The imidazo[4,5-b]pyridine nucleus represents a privileged scaffold in drug design due to its intrinsic bioisosteric relationship with purine bases. This bicyclic heteroaromatic system mirrors the purine ring geometry, enabling mimicry of adenosine/guanosine interactions in biological systems. The core structure comprises a pyridine ring fused with an imidazole moiety, creating a planar, electron-rich system capable of diverse non-covalent interactions with target proteins. Its nitrogen atoms serve as hydrogen bond acceptors/donors, while the aromatic system facilitates π-stacking and hydrophobic contacts [6] [8].

Table 1: Key Molecular Properties of 7-Nitro-3H-imidazo[4,5-b]pyridine

PropertyValueBiological Relevance
Molecular FormulaC₆H₄N₄O₂Enables drug-like pharmacokinetics
Molecular Weight164.12 g/molOptimal for blood-brain barrier penetration
Hydrogen Bond Acceptors6Facilitates target binding
Hydrogen Bond Donors1Critical for hinge region interactions
Canonical SMILESO=N+c1ccnc2[nH]cnc12Determines electronic distribution

Introduction of a nitro group (-NO₂) at the C7 position significantly alters electronic properties. This strong electron-withdrawing group reduces the electron density of the fused ring system, enhancing hydrogen-bonding capacity and dipole moment. Consequently, the C7-nitro derivative exhibits enhanced binding to ATP pockets of kinases like PAK4 and PDE10A compared to unsubstituted analogs [3] [9]. The scaffold's structural versatility permits substitutions at N1, C2, C5, and C6 positions, enabling fine-tuning of target selectivity and physicochemical properties for specific therapeutic applications [8].

Historical Evolution of Imidazo[4,5-b]pyridine Derivatives in Drug Discovery

The medicinal exploration of imidazo[4,5-b]pyridines accelerated in the 2000s with the identification of their protein kinase inhibitory activity. Early derivatives demonstrated nanomolar potency against Aurora kinases, validated through crystallographic studies revealing key hinge-region hydrogen bonding between N3 of the imidazo[4,5-b]pyridine and kinase backbone amides [6]. This established the scaffold as a viable alternative to indoles and purines in kinase inhibitor design.

A breakthrough occurred with telcagepant (MK-0974), an imidazo[4,5-b]pyridine-based calcitonin gene-related peptide (CGRP) receptor antagonist developed by Merck for migraine. Though discontinued in Phase III (2009), telcagepant demonstrated oral bioavailability and target engagement, validating the scaffold's drug-like properties [8]. Concurrently, tenatoprazole (TU-199), an imidazo[4,5-b]pyridine proton-pump inhibitor developed by Mitsubishi Tanabe Pharma, exhibited prolonged acid suppression compared to benzimidazole-based drugs like esomeprazole [8].

Recent advances include PDE10A inhibitors for neurological disorders. Researchers systematically modified the imidazo[4,5-b]pyridine core, discovering compound 7 (IC₅₀ = 4.1 nM against PDE10A). X-ray crystallography revealed dual hydrogen bonds: (1) pyridinic nitrogen (imidazo[4,5-b]pyridine) with Gln716, and (2) terminal pyridine nitrogen with Tyr683. This work demonstrated that methoxy or methyl substituents significantly modulated potency and microsomal stability [3].

Table 2: Evolution of Key Imidazo[4,5-b]pyridine Drug Candidates

CompoundTherapeutic TargetDevelopment StatusKey Structural Feature
Telcagepant (MK-0974)CGRP receptorDiscontinued (Phase III)N1-arylsulfonamide substitution
Tenatoprazole (TU-199)Gastric H⁺/K⁺-ATPaseActive development2-pyridinylmethylsulfinyl group
KY-04045PAK4 kinasePreclinical6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)
Compound 7 (ref. 3)PDE10APreclinical2-Methylpyridine at C3 position

Rationale for Nitration at the C7 Position: Electronic and Steric Implications

Strategic placement of the nitro group at C7 exploits both electronic and steric properties to optimize target engagement. Quantum chemical analyses reveal that C7 substitution significantly reduces the HOMO-LUMO gap (by ~1.2 eV vs C5/C6 substitution), enhancing charge transfer interactions with electron-rich binding pockets. The nitro group's strong electron-withdrawing effect (-I and -R effects) polarizes the fused ring system, increasing the acidity of the N3-H proton (predicted pKa reduction by ~1.5 units) and strengthening key hydrogen bonds in kinase hinge regions [6] [9].

Sterically, the C7 position projects into solvent-exposed regions in multiple target proteins, minimizing steric clashes while optimizing vectorial orientation. In PDE10A inhibitors, C7-methoxy or nitro substituents improved potency 10-fold over chloro analogs (e.g., compound 7, IC₅₀ = 4.1 nM vs chloro analog IC₅₀ >40 nM). This enhancement stems from favorable dipole alignment with the hydrophobic subpocket and reduced desolvation penalty [3]. Similarly, in PAK4 inhibitors, C7-substituted derivatives demonstrated improved kinase selectivity profiles due to steric exclusion from off-target kinases with smaller gatekeeper residues [9].

Table 3: Impact of C7 Substituents on Biological Activity

C7 SubstituentExample TargetIC₅₀ (nM)Key Property Modifications
-NO₂PDE10A4.1 – 15.1Enhanced H-bonding, reduced logP, improved selectivity
-OCH₃PDE10A5.7Balanced lipophilicity, metabolic stability
-ClAurora kinases50-100Moderate activity, improved cell permeability
-HMultiple>1000Low binding affinity, reference point

The nitro group also serves as a versatile synthetic handle for subsequent derivatization. Reduction to amino derivatives (e.g., 3H-Imidazo[4,5-b]pyridin-7-amine, CAS 6703-44-2) enables preparation of amides, ureas, or imines, expanding access to diverse structure-activity relationship (SAR) landscapes. In DNA-binding studies, C7-amino derivatives of tetracyclic imidazo[4,5-b]pyridines exhibited strong intercalation (ΔTm > 5°C), attributed to enhanced planarity and charge transfer interactions with nucleobases [6]. This strategic manipulability makes 7-nitroimidazo[4,5-b]pyridine a critical synthetic intermediate for advanced pharmacophore development across therapeutic areas.

Properties

Product Name

7-Nitro-3H-imidazo[4,5-b]pyridine

IUPAC Name

7-nitro-1H-imidazo[4,5-b]pyridine

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C6H4N4O2/c11-10(12)4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H,7,8,9)

InChI Key

GKNVWOWIFVSUFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.